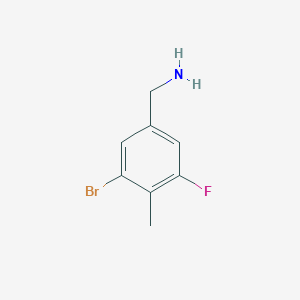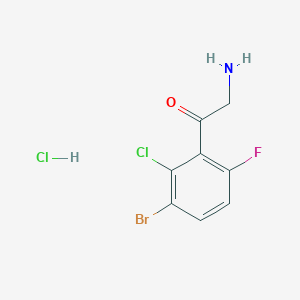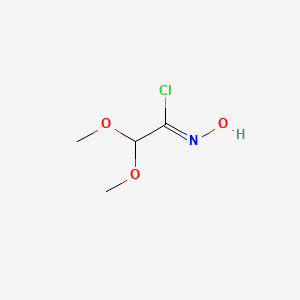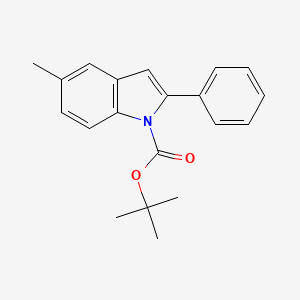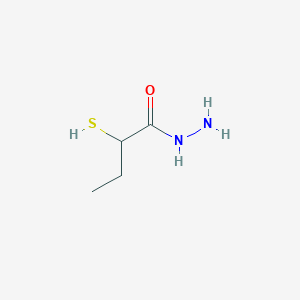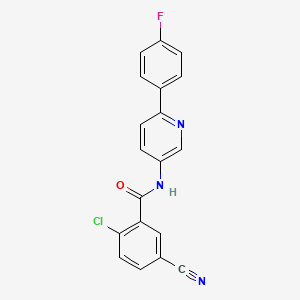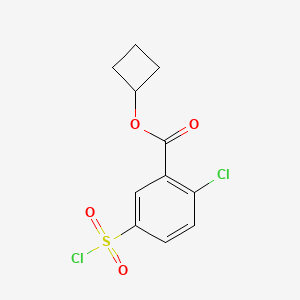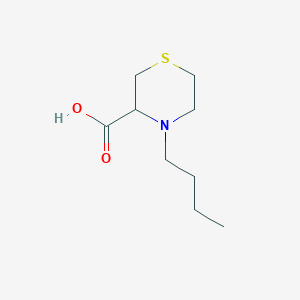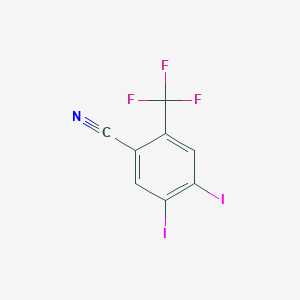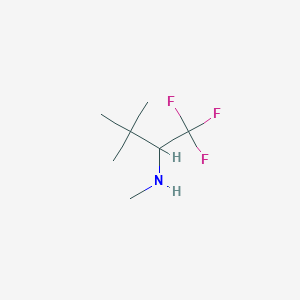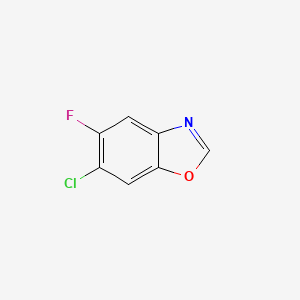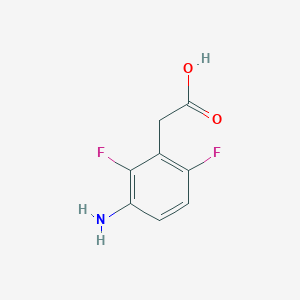
2-Cyclopropyl-2-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-methyl-1,3-dioxolane: is a heterocyclic acetal with the chemical formula C₆H₁₀O₂ . It is related to tetrahydrofuran (THF) but differs by having an oxygen atom in place of the methylene group at the 2-position. The corresponding saturated 6-membered C₄O₂ rings are called dioxanes .
Métodos De Preparación
There are several synthetic routes to prepare 2-Cyclopropyl-2-methyl-1,3-dioxolane:
Acetalization of Aldehydes: Aldehydes can be reacted with ethylene glycol to form dioxolanes. For example
Ketalization of Ketones: Ketones can also undergo ketalization with ethylene glycol to yield dioxolanes.
In industrial production, this compound may be synthesized on a larger scale using optimized conditions and catalysts.
Análisis De Reacciones Químicas
2-Cyclopropyl-2-methyl-1,3-dioxolane can participate in various reactions:
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to the corresponding aldehyde or ketone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Protection of Carbonyl Groups: Dioxolanes are used as protecting groups for carbonyl compounds during synthetic transformations.
Common reagents include acids (for hydrolysis) and reducing agents (for reduction).
Aplicaciones Científicas De Investigación
This compound finds applications in:
Solvent: It serves as a solvent due to its stability and low toxicity.
Polyacetals: It acts as a co-monomer in polyacetals, contributing to polymer properties.
Mecanismo De Acción
The specific mechanism of action for 2-Cyclopropyl-2-methyl-1,3-dioxolane depends on its context (e.g., as a solvent or in polymerization). Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While 2-Cyclopropyl-2-methyl-1,3-dioxolane is unique in its structure, it shares similarities with other dioxolanes and tetrahydrofurans. Notable similar compounds include tetrahydrofuran (THF) and 1,3-dioxolane .
Propiedades
Número CAS |
766-24-5 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-cyclopropyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12O2/c1-7(6-2-3-6)8-4-5-9-7/h6H,2-5H2,1H3 |
Clave InChI |
ADUYNUPCONSLJA-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
